Boiling Point and Density Elevation Relative to Dibenz[c,h]acridine and Indeno(1,2,3-kl)acridine
Dibenz(c,h)indeno(1,2,3-kl)acridine (CAS 36762-09-1) exhibits a boiling point of 638.3 °C at 760 mmHg, which is approximately 104 °C higher than that of its five-ring analog dibenz[c,h]acridine (534 °C) and ~161 °C higher than the three-ring-fused indeno(1,2,3-kl)acridine (476.9 °C) [1]. Its density of 1.372 g·cm⁻³ surpasses dibenz[c,h]acridine (1.274 g·cm⁻³) by 0.098 g·cm⁻³ and indeno(1,2,3-kl)acridine (1.337 g·cm⁻³) by 0.035 g·cm⁻³ [1]. The refractive index of 1.946 also exceeds that of dibenz[c,h]acridine (1.823) by 0.123 units [1]. These differences are directly attributable to the additional indeno ring fusion, which increases molecular weight, extends π-conjugation, and enhances intermolecular dispersion forces.
| Evidence Dimension | Boiling point (BP), density, and refractive index (RI) |
|---|---|
| Target Compound Data | BP: 638.3 °C (760 mmHg); Density: 1.372 g·cm⁻³; RI: 1.946; MW: 353.41 g·mol⁻¹ |
| Comparator Or Baseline | Dibenz[c,h]acridine (CAS 224-53-3): BP 534 °C, Density 1.274 g·cm⁻³, RI 1.823, MW 279.33; Indeno(1,2,3-kl)acridine (CAS 386-77-6): BP 476.9 °C, Density 1.337 g·cm⁻³, MW 253.30 |
| Quantified Difference | ΔBP: +104 °C (vs. dibenz[c,h]acridine), +161 °C (vs. indeno(1,2,3-kl)acridine); ΔDensity: +0.098 g·cm⁻³ (vs. dibenz[c,h]acridine), +0.035 g·cm⁻³ (vs. indeno(1,2,3-kl)acridine); ΔRI: +0.123 (vs. dibenz[c,h]acridine) |
| Conditions | Standard physicochemical measurements reported in vendor and database technical datasheets |
Why This Matters
The significantly higher boiling point and density dictate different GC column selection, oven temperature programming, and solvent compatibility in analytical method development, making the compound unsuitable as a drop-in replacement for simpler acridine standards.
- [1] Baidu Baike. 二苯并[c,h]吖啶 (Dibenz[c,h]acridine). CAS 224-53-3. Density: 1.274 g/cm³; Boiling Point: 534 °C; Refractive Index: 1.823. View Source
